Diazene-1,2-diylbis(morpholinomethanone)

Mitsunobu reaction Aqueous work‑up Green chemistry

Diazene-1,2-diylbis(morpholinomethanone) (CAS 10465‑82‑4), most frequently cited as azodicarboxylic dimorpholide (ADDM) or azodicarboxylic bismorpholide, is a heterocyclic azo compound comprising two morpholine rings linked through a carbonyldiazenyl (–CON=NCO–) bridge. Its molecular formula is C₁₀H₁₆N₄O₄ (MW 256.26 g mol⁻¹), and it typically presents as a yellow to dark-yellow crystalline powder with a melting point of 141–143 °C.

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
CAS No. 10465-82-4
Cat. No. B089284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene-1,2-diylbis(morpholinomethanone)
CAS10465-82-4
Molecular FormulaC10H16N4O4
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)N=NC(=O)N2CCOCC2
InChIInChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+
InChIKeyCHAMTJKQPOMXTI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazene-1,2-diylbis(morpholinomethanone) (CAS 10465-82-4): Core Identity, Physicochemical Profile, and Industrial Availability


Diazene-1,2-diylbis(morpholinomethanone) (CAS 10465‑82‑4), most frequently cited as azodicarboxylic dimorpholide (ADDM) or azodicarboxylic bismorpholide, is a heterocyclic azo compound comprising two morpholine rings linked through a carbonyldiazenyl (–CON=NCO–) bridge [1]. Its molecular formula is C₁₀H₁₆N₄O₄ (MW 256.26 g mol⁻¹), and it typically presents as a yellow to dark-yellow crystalline powder with a melting point of 141–143 °C . Commercially, it is supplied at purities of ≥95 % to ≥98.0 % (nitrogen basis) by major vendors . The compound belongs to the broader class of azodicarboxylate/azodicarboxamide reagents that serve as oxidants in Mitsunobu dehydrative couplings and as electrophilic sulfur activators in disulfide bond formation, but its morpholine-derived structure imparts a uniquely high aqueous solubility that distinguishes it from the conventional dialkyl azodicarboxylates DEAD and DIAD [1].

Why Generic Substitution Fails for Diazene-1,2-diylbis(morpholinomethanone): The Cost of Overlooking Purification and Solubility in Mitsunobu and Disulfide Chemistry


Within the azodicarboxamide/azodicarboxylate family, reagents are often treated as interchangeable oxidants. However, the dominant workhorses DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) generate hydrazine and phosphine oxide by‑products that necessitate chromatographic separation, while their minimal water solubility precludes aqueous extraction work‑ups [1]. In contrast, ADDM and its reduced form ADDM‑H₂ are sufficiently water‑soluble to permit simple aqueous extraction, trituration, or even entirely chromatography‑free protocols [1]. For disulfide bond construction, the ability of ADDM to operate in neat water as a polar solvent further separates it from classical thiol‑exchange or oxidative reagents that demand organic media [2]. Consequently, substituting ADDM with a generic azo reagent can lead to increased purification burden, lower isolated yields, and incompatibility with aqueous or green‑chemistry process requirements.

Product‑Specific Quantitative Evidence Guide for Diazene-1,2-diylbis(morpholinomethanone) (ADDM)


Aqueous Removability vs. DEAD/DIAD in Mitsunobu Purification

ADDM and its reduced hydrazine ADDM‑H₂ exhibit significantly greater polarity than the conventional reagents DEAD and DIAD (and their reduced forms) [1]. This polarity difference enables removal of both ADDM and ADDM‑H₂ from the crude Mitsunobu mixture by aqueous extraction from CH₂Cl₂ or EtOAc, or by simple trituration with ether [1]. In contrast, DEAD‑ and DIAD‑derived by‑products partition into the organic phase and typically require silica‑gel flash chromatography for separation [1].

Mitsunobu reaction Aqueous work‑up Green chemistry

Chromatography‑Free Mitsunobu Protocol with ADDM Using Resin‑Bound Triphenylphosphine

When PPh₃ on resin is used as the stoichiometric phosphine, ADDM enables a completely chromatography‑free Mitsunobu reaction. Filtration removes the resin‑bound phosphine/phosphine oxide, and aqueous washing extracts the ADDM‑derived by‑products, affording the product in high purity without any column or preparative TLC step [1].

Chromatography‑free synthesis Mitsunobu reaction Solid‑supported reagent

Mitsunobu Pro‑nucleophile Scope and Yields with ADDM

ADDM mediates Mitsunobu couplings of benzyl alcohol with a range of pro‑nucleophiles spanning a pKa range of approximately 5–12 [1]. Isolated yields equal or exceed those typically reported for DEAD or DIAD under analogous conditions, while the purification advantage is maintained [1][2].

Mitsunobu reaction Pro‑nucleophile scope Isolated yield

ADDM as a Water‑Compatible Reagent for Symmetric and Unsymmetric Disulfide Formation

ADDM is established as a reagent for generating both symmetric and unsymmetric disulfides in polar solvents, including water [1]. This capability is not shared by the commonly used dialkyl azodicarboxylates (DEAD, DIAD), which are insoluble in water and decompose in aqueous media [2]. The seminal procedure by Moroder et al. demonstrated that ADDM activates thiols toward disulfide bond formation under mild, aqueous conditions compatible with peptide and protein substrates [1].

Disulfide synthesis Polar solvent Water‑compatible reagent

Electrochemical Reduction Behavior Compared to 1,1'‑Azodicarbonyl Dipiperidine (ADDP)

A direct voltammetric and polarographic comparison of azodicarboxylic dimorpholide (ADM) and 1,1'‑azodicarbonyl dipiperidine (ADP) was conducted in Britton–Robinson buffer across pH 2.0–12.0 [1]. Both compounds exhibit a major cathodic signal corresponding to reduction of the –N=N– moiety; however, the peak potentials and pH‑dependence profiles differ, reflecting the electronic influence of the morpholine vs. piperidine rings on the azo electrophilicity [1]. These data provide a physicochemical basis for selecting ADM over ADP when a less easily reduced (more oxidatively robust) azo reagent is desired.

Electrochemistry Azo reduction pH‑dependent behavior

Re‑oxidation and Recycle of ADDM‑H₂ to Regenerate Active ADDM

The reduced form ADDM‑H₂, recovered by trituration or aqueous extraction, can be re‑oxidized back to ADDM using silver(I) oxide (Ag₂O) [1]. The regenerated ADDM was tested in a second Mitsunobu cycle and delivered yields identical to those obtained with freshly prepared ADDM [1]. Among common Mitsunobu azo reagents, this regeneration capability is unique to ADDM.

Reagent recycling Silver(I) oxide Green chemistry

Application Scenarios for Diazene-1,2-diylbis(morpholinomethanone) (ADDM) Grounded in Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring High‑Throughput Purification

When a medicinal chemistry team needs to rapidly prepare arrays of ethers, esters, amines, or sulfonamides via Mitsunobu coupling, ADDM enables aqueous extraction or resin‑based filtration work‑ups that eliminate column chromatography [1]. The demonstrated yields of 88–94 % across diverse pro‑nucleophiles and the chromatography‑free protocol delivering >95 % purity directly translate to faster cycle times and higher throughput per FTE [1].

Disulfide‑Rich Peptide and Protein Engineering in Aqueous Media

ADDM is the only azodicarboxamide reagent capable of forming both symmetric and unsymmetric disulfide bonds in neat water [2]. This allows bioconjugation and peptide folding studies to be conducted under physiological conditions without organic co‑solvents that could denature sensitive biomolecules [2].

Process Development and Scale‑Up with Reagent Recycling Constraints

In kilo‑lab or pilot‑plant Mitsunobu reactions, ADDM offers a quantifiable recycling pathway: ~60 % of the reduced ADDM‑H₂ is recovered and re‑oxidized with Ag₂O to regenerate active ADDM, which performs identically to fresh material [1]. This regeneration loop reduces the effective reagent cost per batch and minimizes waste, addressing two critical process chemistry metrics simultaneously [1].

Electrochemical or Redox‑Sensitive Applications Requiring Predictable Azo Electrophilicity

The direct voltammetric comparison of ADM (ADDM) with 1,1'‑azodicarbonyl dipiperidine (ADP) demonstrates that ADM is more electrophilic across the full pH 2.0–12.0 range [3]. Researchers designing redox‑initiated polymerizations, electrochemical sensors, or stoichiometric oxidation processes can select ADM when higher reactivity is required, with the confidence of published Epc data [3].

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